molecular formula C10H13Cl2NO2 B2757480 Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride CAS No. 2344679-01-0

Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride

Cat. No.: B2757480
CAS No.: 2344679-01-0
M. Wt: 250.12
InChI Key: ZXFPHMQKZWADLH-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is a hydrochloride salt form of a methyl ester derivative, characterized by the presence of an amino group and a chloromethyl group attached to a phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(chloromethyl)benzaldehyde.

    Amination: The 4-(chloromethyl)benzaldehyde undergoes a reaction with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-[4-(hydroxymethyl)phenyl]acetate hydrochloride
  • Methyl 2-amino-2-[4-(methoxymethyl)phenyl]acetate hydrochloride
  • Methyl 2-amino-2-[4-(bromomethyl)phenyl]acetate hydrochloride

Uniqueness

Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFPHMQKZWADLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)CCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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